2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, the compound can reduce the pro-inflammatory effects of this cytokine .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound can disrupt this pathway and reduce the symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Result of Action
By inhibiting IL-17A, the compound can reduce the inflammation and tissue damage caused by this cytokine . This can lead to improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Action Environment
It is worth noting that the efficacy of antibodies directed to il-17a can be reduced over time due to the development of anti-drug antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a suitable pyridazine precursor and an imidazole derivative under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base or a catalyst.
Attachment of the 2-ethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using 2-ethylphenyl boronic acid or 2-ethylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
Imidazo[1,2-b]pyridazine IL-17A inhibitors: These compounds are used in the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis.
Other pyridazine-containing drugs: Such as minaprine, relugolix, and deucravacitinib, which have different therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which may offer advantages in terms of efficacy, selectivity, and safety compared to other similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-N-(2-ethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-12-5-3-4-6-14(12)20-18(23)15-9-10-17-19-16(13-7-8-13)11-22(17)21-15/h3-6,9-11,13H,2,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMNCUYNJLTXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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